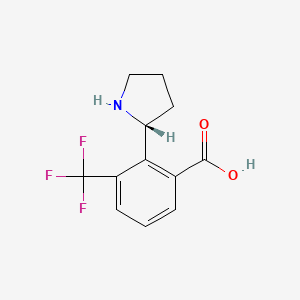
(R)-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid is a chiral compound featuring a pyrrolidine ring and a trifluoromethyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Attachment to the Benzoic Acid Core: The final step involves coupling the pyrrolidine and trifluoromethyl groups to the benzoic acid core through a series of reactions, such as Friedel-Crafts acylation or nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: Its structural similarity to natural ligands allows it to interact with biological receptors, providing insights into receptor-ligand interactions.
Medicine
Drug Development: The compound’s ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its incorporation into polymer chains can impart unique properties to the resulting materials.
作用机制
The mechanism of action of ®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid: The racemic mixture, which contains both enantiomers.
2-(Pyrrolidin-2-yl)-3-(methyl)benzoic acid: A structurally similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
属性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
2-[(2R)-pyrrolidin-2-yl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-4-1-3-7(11(17)18)10(8)9-5-2-6-16-9/h1,3-4,9,16H,2,5-6H2,(H,17,18)/t9-/m1/s1 |
InChI 键 |
IRGCHMOGXMJVRJ-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2C(F)(F)F)C(=O)O |
规范 SMILES |
C1CC(NC1)C2=C(C=CC=C2C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






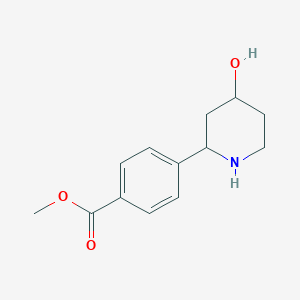

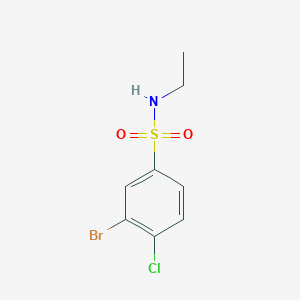
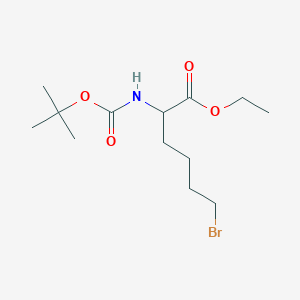
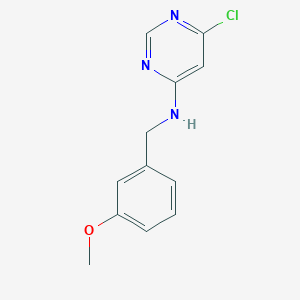
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)

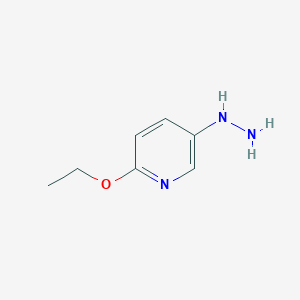
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
